Cas no 21671-00-1 (1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-(1- methylethenyl)-3-[(2S,5R)-tetrahydro-5-(1- hydroxy-1-methylethyl)-2-methyl-2- furanyl]-,(3S,3aR,5aR,6S,9aR,9bR)-)
![1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-(1- methylethenyl)-3-[(2S,5R)-tetrahydro-5-(1- hydroxy-1-methylethyl)-2-methyl-2- furanyl]-,(3S,3aR,5aR,6S,9aR,9bR)- structure](https://nl.kuujia.com/scimg/cas/21671-00-1x500.png)
21671-00-1 structure
Productnaam:1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-(1- methylethenyl)-3-[(2S,5R)-tetrahydro-5-(1- hydroxy-1-methylethyl)-2-methyl-2- furanyl]-,(3S,3aR,5aR,6S,9aR,9bR)-
1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-(1- methylethenyl)-3-[(2S,5R)-tetrahydro-5-(1- hydroxy-1-methylethyl)-2-methyl-2- furanyl]-,(3S,3aR,5aR,6S,9aR,9bR)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-(1- methylethenyl)-3-[(2S,5R)-tetrahydro-5-(1- hydroxy-1-methylethyl)-2-methyl-2- furanyl]-,(3S,3aR,5aR,6S,9aR,9bR)-
- Shoreic acid
- 1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-(1- methylethenyl)-3-[(2S,5R)-tetrahydro-5-(1- hydroxy-1-me
- 1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-(1- methylethenyl)-3-[(2S,5R...
- 3-{(3S,3aR,5aR,6S,7S,9aR,9bR)-3-[(2S,5R)-5-(2-Hydroxy-2-propanyl) -2-methyltetrahydro-2-furanyl]-7-isopropenyl-6,9a,9b-trimethyldod ecahydro-1H-cyclopenta[a]naphthalen-6-yl}propanoic acid
- Schoellkopf's reagent
- schoreic acid
- Shoric acid
- 20,24-Epoxy-25-hydroxy-3,4-seco-4(28)-dammaren-3-oic acid methyl ester
- [ "Shoric acid" ]
- 21671-00-1
- AKOS032961582
- DTXSID701317938
- A-dammar-4(28)-en-3-oic acid
- CS-0016707
- FS-9570
- HY-N1303
- 3-[(3S, 3aR, 5aR, 6S, 7S, 9aR, 9bR)-3-[(2S, 5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6, 9a, 9b-trimethyl-7-prop-1-en-2-yl-1, 2, 3, 3a, 4, 5, 5a, 7, 8, 9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid
- 3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-3-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid
- (24R)-20,24-Epoxy-25-hydroxy-3,4-seco-5
- CHEMBL479139
- 3-((3S,3aR,5aR,6S,7S,9aR,9bR)-3-((2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl)-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta(a)naphthalen-6-yl)propanoic acid
- (24R)-20,24-Epoxy-25-hydroxy-3,4-seco-5alpha-dammar-4(28)-en-3-oic acid
- DA-57843
- 3-((3S,3AR,5ar,6R,7S,9ar,9BR)-3-((2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl)-6,9a,9b-trimethyl-7-(prop-1-en-2-yl)-dodecahydro-1H-cyclopenta(a)naphthalen-6-yl)propanoate
- 3-[(3S,3AR,5ar,6R,7S,9ar,9BR)-3-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-(prop-1-en-2-yl)-dodecahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoate
-
- Inchi: InChI=1S/C30H50O4/c1-19(2)20-11-17-29(7)23(27(20,5)15-14-25(31)32)10-9-21-22(12-16-28(21,29)6)30(8)18-13-24(34-30)26(3,4)33/h20-24,33H,1,9-18H2,2-8H3,(H,31,32)/t20-,21+,22-,23+,24+,27-,28+,29+,30-/m0/s1
- InChI-sleutel: ZKBGKWZSOPPDSD-INPVNEGFSA-N
- LACHT: OC(CC[C@@]1([C@H]2CC[C@@H]3[C@@H]([C@]4(O[C@@H](C(C)(C)O)CC4)C)CC[C@@]3(C)[C@]2(C)CC[C@H]1C(C)=C)C)=O
Berekende eigenschappen
- Exacte massa: 474.37100
- Monoisotopische massa: 474.37091007g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 34
- Aantal draaibare bindingen: 6
- Complexiteit: 834
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 9
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 7.3
- Topologisch pooloppervlak: 66.8Ų
Experimentele eigenschappen
- Kleur/vorm: Powder
- Dichtheid: 1.0±0.1 g/cm3
- Kookpunt: 568.3±45.0 °C at 760 mmHg
- Vlampunt: 174.3±22.2 °C
- PSA: 66.76000
- LogboekP: 7.00100
- Dampfdruk: 0.0±3.5 mmHg at 25°C
1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-(1- methylethenyl)-3-[(2S,5R)-tetrahydro-5-(1- hydroxy-1-methylethyl)-2-methyl-2- furanyl]-,(3S,3aR,5aR,6S,9aR,9bR)- Beveiligingsinformatie
- Gevaarverklaring: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:Store at 4 ℃, better at -4 ℃
1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-(1- methylethenyl)-3-[(2S,5R)-tetrahydro-5-(1- hydroxy-1-methylethyl)-2-methyl-2- furanyl]-,(3S,3aR,5aR,6S,9aR,9bR)- Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5014-1 mg |
Shoreic acid |
21671-00-1 | 1mg |
¥2275.00 | 2022-04-26 | ||
TargetMol Chemicals | TN5014-5 mg |
Shoreic acid |
21671-00-1 | 98% | 5mg |
¥ 3,090 | 2023-07-10 | |
A2B Chem LLC | AF65921-5mg |
Shoreic acid |
21671-00-1 | 5mg |
$552.00 | 2024-04-20 | ||
TargetMol Chemicals | TN5014-1 mL * 10 mM (in DMSO) |
Shoreic acid |
21671-00-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3190 | 2023-09-15 | |
TargetMol Chemicals | TN5014-1 ml * 10 mm |
Shoreic acid |
21671-00-1 | 1 ml * 10 mm |
¥ 3190 | 2024-07-19 | ||
TargetMol Chemicals | TN5014-5mg |
Shoreic acid |
21671-00-1 | 5mg |
¥ 3090 | 2024-07-19 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S85010-5mg |
3-{(3S,3aR,5aR,6S,7S,9aR,9bR)-3-[(2S,5R)-5-(2-Hydroxy-2-propanyl) -2-methyltetrahydro-2-furanyl]-7-isopropenyl-6,9a,9b-trimethyldod ecahydro-1H-cyclopenta[a]naphthalen-6-yl}propanoic acid |
21671-00-1 | 5mg |
¥4480.0 | 2021-09-07 |
1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-(1- methylethenyl)-3-[(2S,5R)-tetrahydro-5-(1- hydroxy-1-methylethyl)-2-methyl-2- furanyl]-,(3S,3aR,5aR,6S,9aR,9bR)- Gerelateerde literatuur
-
Ilaria Bonaduce,Marianne Odlyha,Francesca Di Girolamo,Susana Lopez-Aparicio,Terje Gr?ntoft,Maria Perla Colombini Analyst 2013 138 487
-
Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep. 2017 34 90
-
3. Dammarane triterpenes of Trevoa trinervis: structure and absolute stereochemistry of trevoagenins A, B, and CCarmen Betancor,Raimundo Freire,Rosendo Hernández,Ernesto Suárez,Manuel Cortés,Thierry Prangé,Claudine Pascard J. Chem. Soc. Perkin Trans. 1 1983 1119
21671-00-1 (1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-(1- methylethenyl)-3-[(2S,5R)-tetrahydro-5-(1- hydroxy-1-methylethyl)-2-methyl-2- furanyl]-,(3S,3aR,5aR,6S,9aR,9bR)-) Gerelateerde producten
- 1547093-98-0(7-Methylspiro[indoline-3,3'-pyrrolidin]-2-one)
- 2097962-56-4(4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine)
- 2228086-11-9(2-amino-2-1-(2,2,3,3-tetramethylcyclopropyl)cyclopropylacetic acid)
- 1119450-75-7(4-(5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride)
- 2229503-33-5(1-5-chloro-2-(difluoromethoxy)phenyl-3,3-difluorocyclobutan-1-amine)
- 1429665-39-3(3-Chloroimidazo[1,2-a]pyrazine)
- 1428360-01-3(N-tert-butyl-4-(1-methyl-1H-imidazole-4-sulfonamido)methylpiperidine-1-carboxamide)
- 304655-80-9(Chloramine B)
- 1026020-27-8(Huangjiangsu A)
- 2171923-16-1(3-(cyclopropylmethyl)amino-2,2-difluoropropanamide)
Aanbevolen leveranciers
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
CN Leverancier
Bulk

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk

Taizhou Jiayin Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk

Jincang Pharmaceutical (Shanghai) Co., LTD.
Goudlid
CN Leverancier
Reagentie

Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
CN Leverancier
Bulk
